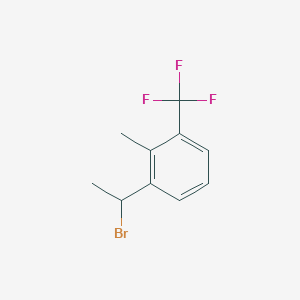

Alpha,2-dimethyl-3-(trifluoromethyl)benzyl bromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

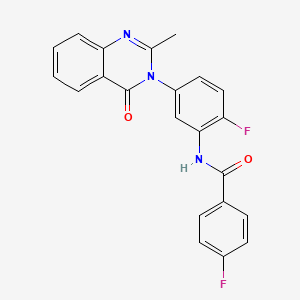

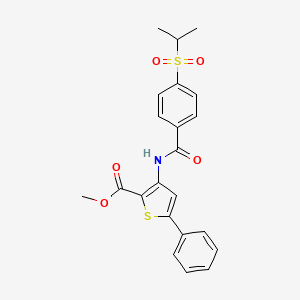

Alpha,2-dimethyl-3-(trifluoromethyl)benzyl bromide is a chemical compound with the CAS Number: 2149597-33-9 . It has a molecular weight of 267.09 and its IUPAC name is 1-(1-bromoethyl)-2-methyl-3-(trifluoromethyl)benzene . The compound is in liquid form .

Molecular Structure Analysis

The Inchi Code for Alpha,2-dimethyl-3-(trifluoromethyl)benzyl bromide is 1S/C10H10BrF3/c1-6-8(7(2)11)4-3-5-9(6)10(12,13)14/h3-5,7H,1-2H3 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis

Alpha,2-dimethyl-3-(trifluoromethyl)benzyl bromide is a liquid at ambient temperature . The compound is stored at ambient temperature .科学的研究の応用

Fluorination Reactions

α,2-Dimethyl-3-(trifluoromethyl)benzyl bromide serves as a valuable precursor for introducing trifluoromethyl (CF₃) groups into organic molecules. Researchers often employ it in fluorination reactions to synthesize complex fluorinated compounds. The trifluoromethyl group can significantly alter the properties of the resulting molecules, making this application relevant in drug discovery and materials science .

Agrochemicals and Pharmaceuticals

The compound’s unique structure makes it a potential building block for designing novel agrochemicals and pharmaceuticals. By incorporating the trifluoromethyl moiety, researchers can enhance the bioactivity, metabolic stability, and lipophilicity of drug candidates. Additionally, it may serve as a key intermediate in the synthesis of herbicides, insecticides, and fungicides .

Materials Science and Polymers

α,2-Dimethyl-3-(trifluoromethyl)benzyl bromide finds applications in materials science due to its reactivity with various nucleophiles. Researchers use it to modify polymer surfaces, create functional coatings, and enhance material properties. The trifluoromethyl group can impart hydrophobicity, chemical resistance, and thermal stability to polymers .

Catalysis and Cross-Coupling Reactions

Organic chemists utilize this compound as a substrate in transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, such as Suzuki-Miyaura and Heck couplings, can introduce diverse functional groups onto the benzyl moiety. These transformations are crucial for constructing complex organic molecules .

Fluorinated Building Blocks

α,2-Dimethyl-3-(trifluoromethyl)benzyl bromide contributes to the toolbox of fluorinated building blocks. Researchers can incorporate it into synthetic routes to access a wide range of fluorinated compounds. These compounds have applications in medicinal chemistry, materials science, and imaging agents for positron emission tomography (PET) .

Fluorine-18 Radiolabeling

In nuclear medicine, fluorine-18 (¹⁸F) is a commonly used radioisotope for PET imaging. Researchers can radiolabel α,2-dimethyl-3-(trifluoromethyl)benzyl bromide with ¹⁸F to create PET tracers. These tracers allow non-invasive visualization of biological processes, aiding in disease diagnosis and drug development .

特性

IUPAC Name |

1-(1-bromoethyl)-2-methyl-3-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrF3/c1-6-8(7(2)11)4-3-5-9(6)10(12,13)14/h3-5,7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZOALJQLEZVOIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C(F)(F)F)C(C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrF3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Alpha,2-dimethyl-3-(trifluoromethyl)benzyl bromide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

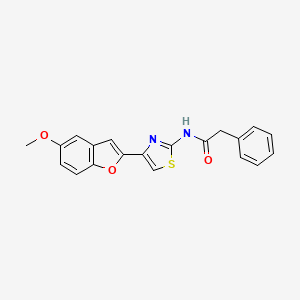

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-phenylacetamide](/img/structure/B2775189.png)

![3,6-Diphenyl-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazine](/img/structure/B2775193.png)

![3-(3,4-Dimethoxyphenyl)-7-[(2,5-dimethylphenyl)methoxy]chromen-4-one](/img/structure/B2775197.png)